

3-Phenoxyaniline: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Phenoxyaniline

Cat. No.: B129670

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyaniline is a key aromatic building block widely employed in the landscape of organic synthesis. Its unique structural motif, featuring a diaryl ether linkage with a reactive aniline functionality, provides a versatile scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. The presence of the amine group allows for a diverse range of chemical transformations, including N-arylation, acylation, and participation in various coupling reactions, making it an invaluable tool for the synthesis of novel therapeutic agents and high-performance polymers.^[1] This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **3-phenoxyaniline**, complete with detailed experimental protocols and data to facilitate its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **3-phenoxyaniline** is essential for its effective use in synthesis.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO	[2]
Molecular Weight	185.22 g/mol	[2]
Appearance	Solid	Sigma-Aldrich
Melting Point	41-44 °C	Sigma-Aldrich
Boiling Point	329-330 °C	Sigma-Aldrich
CAS Number	3586-12-7	[2]
SMILES	C1=CC=C(C=C1)OC2=CC=C C(=C2)N	[2]
InChI	InChI=1S/C12H11NO/c13-10- 5-4-8-12(9-10)14-11-6-2-1-3-7- 11/h1-9H,13H2	[2]

Core Synthetic Transformations

The reactivity of the aniline moiety in **3-phenoxyaniline** allows for a variety of important synthetic transformations, primarily focusing on the formation of new carbon-nitrogen and carbon-oxygen bonds.

N-Arylation Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and is highly applicable to the N-arylation of **3-phenoxyaniline**.^{[3][4]} The reaction typically involves the coupling of an aryl halide or triflate with the aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.^[5]

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, provides an alternative route for N-arylation, particularly with activated aryl halides.^[6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

Acylation Reactions

The amino group of **3-phenoxyaniline** readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and extending the molecular framework.

Experimental Protocols

Synthesis of 2-Chloro-N-(3-phenoxyphenyl)acetamide

This protocol describes the acylation of **3-phenoxyaniline** with chloroacetyl chloride, a common step in the synthesis of more complex molecules.

Materials:

- **3-Phenoxyaniline**
- Chloroacetyl chloride
- Potassium carbonate (K_2CO_3)
- Dichloromethane (DCM), dry
- Water
- Hexane
- Ethyl acetate

Procedure:

- To a well-stirred solution of **3-phenoxyaniline** (1.0 eq) and K_2CO_3 (3.6 eq) in dry DCM, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.^[7]
- Stir the mixture for 4-6 hours at room temperature.^[7]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, evaporate the excess DCM using a rotary evaporator.^[7]

- Wash the resulting solid with an excess of water.^[7]
- Recrystallize the crude product from a hexane/ethyl acetate mixture to yield 2-chloro-N-(3-phenoxyphenyl)acetamide.^[7]

Expected Yield: While a specific yield for the 3-phenoxy derivative is not provided in the searched literature, similar reactions with other anilines suggest yields can range from moderate to high (e.g., 70-80%).^{[2][3]}

Characterization Data (for analogous compounds):

- IR (cm⁻¹): ~3380 (N-H stretch), ~1670 (C=O stretch), ~775 (C-Cl stretch).^[2]
- ¹H NMR: Signals corresponding to the aromatic protons of both phenyl rings and the methylene protons of the chloroacetyl group are expected.
- Mass Spectrum: A molecular ion peak corresponding to the mass of the product is expected.^[2]

General Protocol for Buchwald-Hartwig Amination of 3-Phenoxyaniline

This general procedure can be adapted for the coupling of **3-phenoxyaniline** with various aryl halides.

Materials:

- **3-Phenoxyaniline** (1.5 eq)
- Aryl bromide (1.0 eq)
- Cesium carbonate (Cs₂CO₃) (10 eq)
- Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
- BINAP (0.08 eq)
- Toluene

Procedure:

- In a reaction vessel, combine the aryl bromide, **3-phenoxyaniline**, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene.[8]
- Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.[8]
- After cooling, filter the reaction mixture through Celite.[8]
- Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired N-aryl-**3-phenoxyaniline**. [8]

Quantitative Data for a Representative Buchwald-Hartwig Amination:

Aryl Halide	Amine	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Bromobenzonitrile	3-Phenoxyaniline (hypothetical)	Pd(OAc) ₂ /XPhos	NaOtBu	Toluene	100-110	12-24	>80 (expected)	[5]
4-Chlorotoluene	Morpholine	(NHC)Pd(allyl)Cl	NaOtBu	Toluene	110	12	95	[9]

General Protocol for Ullmann Condensation of 3-Phenoxyaniline

This procedure outlines a general method for the copper-catalyzed N-arylation of **3-phenoxyaniline**.

Materials:

- **3-Phenoxyaniline**

- Aryl iodide or bromide
- Copper(I) iodide (CuI)
- N-methylglycine or L-proline
- Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Combine the aryl halide, **3-phenoxyaniline**, CuI, the ligand (N-methylglycine or L-proline), and the base in DMSO.
- Heat the reaction mixture at a temperature ranging from 40-90 °C.
- Monitor the reaction by TLC.
- Upon completion, perform an aqueous workup and extract the product with an organic solvent.
- Purify the product by column chromatography.

Quantitative Data for a Representative Ullmann Condensation:

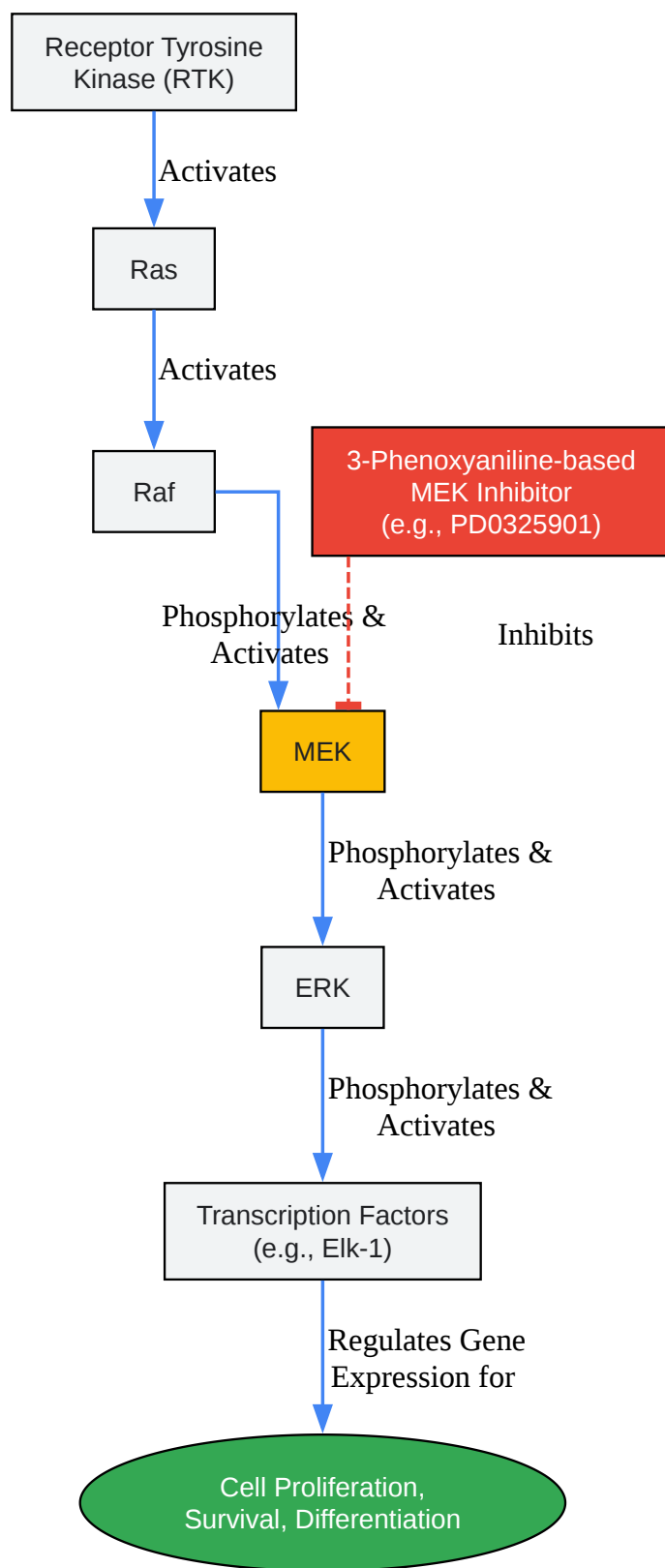
Aryl Halide	Amine	Catalyst /Ligand	Base	Solvent	Temp (°C)	Yield (%)	Reference
1-Iodo-4-nitrobenzene	Diphenyl amine	Cu powder	-	Neat	350	50-90 (conversion)	[10]
Aryl Iodides/Bromides	Various Amines	CuI/L-proline	K ₂ CO ₃ /K ₃ PO ₄	DMSO	40-90	Good to excellent	[11]

Applications in Drug Discovery and Development

The **3-phenoxyaniline** scaffold is a prominent feature in a variety of biologically active molecules, demonstrating its importance in the development of novel therapeutics.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.^[12] Dysregulation of this pathway is a hallmark of many cancers. Phenoxyaniline derivatives have been identified as scaffolds for the development of potent MEK inhibitors, such as PD0325901.^[13] These inhibitors typically bind to the allosteric pocket of MEK, preventing its phosphorylation and subsequent activation of ERK.

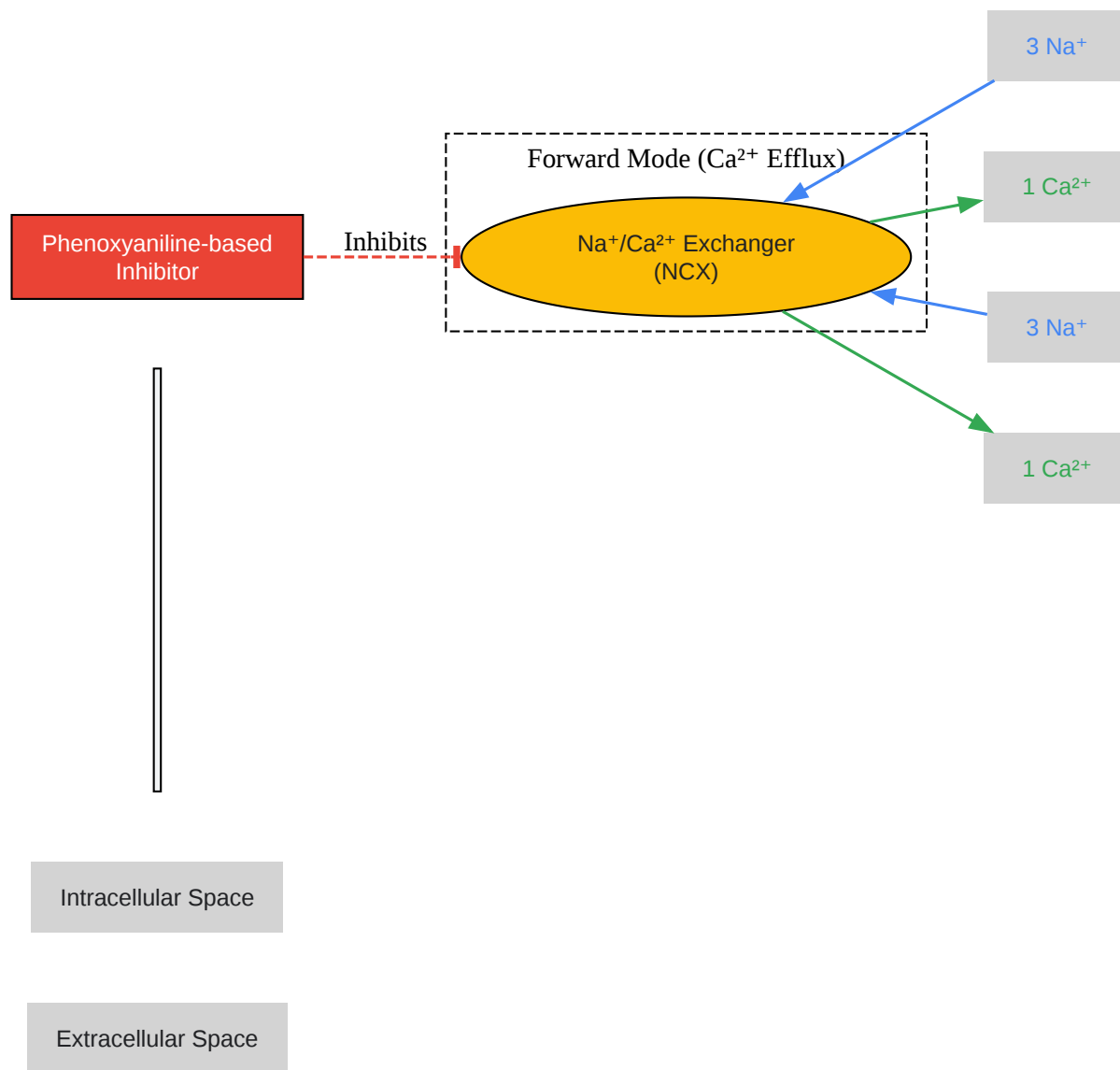


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Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by **3-phenoxyaniline**-based MEK inhibitors.

Modulation of the $\text{Na}^+/\text{Ca}^{2+}$ Exchanger (NCX)

The $\text{Na}^+/\text{Ca}^{2+}$ exchanger is a crucial membrane protein involved in maintaining calcium homeostasis in cells.^{[7][14]} Its dysregulation is implicated in various cardiovascular diseases. Phenoxyaniline derivatives have been investigated as inhibitors of the $\text{Na}^+/\text{Ca}^{2+}$ exchanger, offering a potential therapeutic strategy for these conditions.^{[10][15]} These inhibitors can modulate the flow of calcium ions, thereby influencing cellular processes dependent on calcium signaling.



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Caption: The modes of action of the Na⁺/Ca²⁺ exchanger and its inhibition by phenoxyaniline derivatives.

Conclusion

3-Phenoxyaniline is a highly valuable and versatile building block in organic synthesis. Its unique structural features and the reactivity of its aniline group provide access to a wide array of complex molecules with significant potential in medicinal chemistry and materials science. The ability to readily participate in key bond-forming reactions such as Buchwald-Hartwig amination, Ullmann condensation, and various acylation reactions underscores its utility. As demonstrated, derivatives of **3-phenoxyaniline** have shown promise as modulators of critical biological pathways, highlighting the continued importance of this scaffold in the discovery and development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of **3-phenoxyaniline** in innovative synthetic endeavors.

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